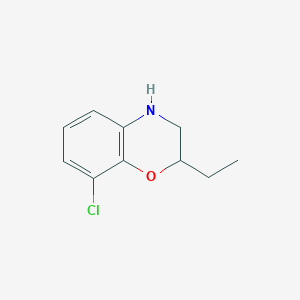

8-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine

Description

Properties

IUPAC Name |

8-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-2-7-6-12-9-5-3-4-8(11)10(9)13-7/h3-5,7,12H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITEJHFNAMVPAFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNC2=C(O1)C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-Aminophenol with Ethyl Bromoacetate

One common approach involves the reaction of 2-aminophenol with ethyl bromoacetate under basic conditions. The process typically proceeds as follows:

- The amine group of 2-aminophenol reacts with ethyl bromoacetate to form an intermediate.

- Under basic conditions (using bases such as sodium hydroxide or potassium carbonate), cyclization occurs to form the benzoxazine ring.

- Solvents such as ethanol or methanol are commonly used to facilitate the reaction.

This method yields 2-ethyl-3,4-dihydro-2H-1,4-benzoxazine, which can be further chlorinated to introduce the 8-chloro substituent if required.

N-Alkylation and Reduction Approach

According to patent literature, a multi-step method involves:

- Step 1: N-alkylation or N-acylation of an appropriate precursor to introduce the ethyl group on the nitrogen atom.

- Step 2: Reduction of intermediates using borane complexes, such as borane-tetrahydrofuran complex, under heating or reflux conditions to achieve the dihydrobenzoxazine structure.

- Step 3: Oxidation steps, for example via Swern or Jones oxidation, to convert alcohol groups to carbonyl functionalities if necessary.

The reactions are typically carried out in inert organic solvents like methylene chloride, under inert gas atmospheres and low temperatures (around -60°C) to control reaction rates and selectivity.

Smiles Rearrangement-Based Synthesis

A more advanced synthetic route involves:

- Preparation of 2-chloro-N-substituted acetamide intermediates via acetylation with chloroacetyl chloride.

- Reaction of these intermediates with 2-chloro-4-nitrophenol in the presence of sodium hydride and dimethylformamide (DMF) to induce Smiles rearrangement, forming the benzoxazine skeleton.

- Subsequent reduction of nitro groups using catalytic hydrogenation (Pd/C catalyst).

- Final acylation to introduce various substituents.

This one-pot reaction method in refluxing NaH/DMF significantly improves yields and reduces reaction time compared to multi-step separations and purifications.

Comparative Data on Yields and Reaction Conditions

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| N-alkylation/N-acylation | Alkyl halides, bases | Variable | First step to introduce ethyl substituent |

| Reduction | Borane-tetrahydrofuran complex, reflux | High | Converts intermediates to dihydrobenzoxazine |

| Oxidation | Swern or Jones oxidation, -60°C, inert solvent | Moderate | Converts hydroxyl to carbonyl if needed |

| Smiles rearrangement and cyclization | 2-chloro-N-substituted acetamide, 2-chloro-4-nitrophenol, NaH/DMF, reflux | 50-82 | One-pot reaction improves yield and time |

| Nitro group reduction | H2, Pd/C, room temperature | High | Catalytic hydrogenation |

| Final acylation | Substituted acyl chlorides, K2CO3, 0-5°C | 48-82 | Introduces various functional groups |

Research Findings on Optimization and Yield

- The one-pot Smiles rearrangement method in NaH/DMF outperforms traditional multi-step methods in terms of yield and efficiency.

- The reaction temperature control and inert atmosphere are critical for successful oxidation and reduction steps.

- The introduction of the ethyl group on the nitrogen atom is best achieved prior to cyclization to avoid steric hindrance and low yields.

- Reduction with borane complexes is preferred for selective hydrogenation without over-reduction.

- The presence of chloro substituents can be introduced either by starting from chlorinated phenols or post-synthetic chlorination.

Summary Table of Key Synthetic Routes

| Method | Starting Materials | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization of 2-aminophenol | 2-Aminophenol, ethyl bromoacetate | Base-catalyzed cyclization | Simple, cost-effective | May require post-chlorination |

| N-Alkylation + Reduction | Precursors with amine groups, borane | N-alkylation, borane reduction | High selectivity, good yields | Requires careful temperature control |

| Smiles Rearrangement | 2-chloro-N-substituted acetamide, chloronitrophenol | NaH/DMF induced rearrangement | One-pot, improved yield/time | Sensitive to reaction conditions |

Chemical Reactions Analysis

Types of Reactions

8-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the chlorine atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the benzene ring .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 8-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine is with a unique structure that includes a benzoxazine ring. The compound's structure can be represented as follows:

This structural configuration is essential for its biological activity and interaction with various receptors.

K+ Channel Opener Activity

Research indicates that derivatives of 2H-1,4-benzoxazine, including 8-chloro-2-ethyl variants, exhibit significant activity as potassium channel openers (KCOs). These compounds have been shown to influence ATP-sensitive K+ channels (K_ATP), which play a crucial role in muscle contraction and relaxation. Studies have demonstrated that modifications at the 2-position of the benzoxazine ring can enhance the potency of these compounds as agonists or antagonists of K_ATP channels .

Neuromuscular Disorders

The pharmacological profile of this compound suggests potential applications in treating neuromuscular disorders. Its ability to repolarize muscle fibers makes it a candidate for managing conditions like hypokalemic periodic paralysis .

Serotonin Receptor Modulation

In addition to KCO activity, benzoxazine derivatives have been explored for their role as agonists or partial agonists of serotonin receptors (specifically the 5-HT_2C receptor). These compounds may offer therapeutic benefits for psychiatric conditions such as schizophrenia and depression without the weight gain associated with traditional antipsychotics .

Case Study 1: Potency Evaluation on K_ATP Channels

A study evaluated the effects of various alkyl substituents on the potency of benzoxazine derivatives as K_ATP channel agonists. The results indicated that longer alkyl chains significantly increased agonistic activity. Specifically, the 2-C_3H_7 derivative exhibited the highest potency among tested compounds .

Case Study 2: Behavioral Studies in Animal Models

In animal models simulating depressive behaviors, compounds based on 8-chloro-2-ethyl-3,4-dihydro-2H-benzoxazine demonstrated a reduction in depressive-like symptoms when administered. This suggests potential efficacy in treating mood disorders through modulation of serotonin pathways .

Mechanism of Action

The mechanism of action of 8-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer research .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 6-Chloro vs. 8-Chloro Derivatives: 6-Chloro-3,4-dihydro-2H-1,4-benzoxazine derivatives (e.g., ethyl 4-acetyl-6-chloro analogues) exhibit distinct electronic profiles due to the electron-withdrawing chloro group at the 6-position. These compounds are often synthesized via electrophilic substitutions, with regioselectivity influenced by directing groups like acetyl or benzyl . For example, 6,8-dichloro derivatives (e.g., 6,8-dichloro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride) show enhanced reactivity in electrophilic substitutions due to dual electron-withdrawing effects .

Functional Group Modifications

- Ethyl vs. Methyl or Benzyl Groups at Position 2 :

- The 2-ethyl group in the target compound introduces moderate steric bulk and lipophilicity compared to smaller methyl groups (e.g., 2,2-dimethyl derivatives, MW 163.22) or larger benzyl substituents (e.g., ethyl 4-benzyl-6-chloro analogues). Increased lipophilicity may enhance membrane permeability but could reduce solubility .

- N-Acylation : Derivatives like N-dichloroacetyl-3,4-dihydro-2H-1,4-benzoxazines demonstrate improved stability and bioactivity, with dichloroacetyl groups enhancing electrophilic reactivity .

Pharmacological Activities

- Vasorelaxant and Receptor Affinity: 4-Acetyl-6-(3-tert-butylamino-2-hydroxy)propoxy derivatives exhibit potent β-adrenergic receptor affinity (2.1-fold higher than propranolol) due to the combined effects of the acetyl group and amino side chain . The 2-ethyl group in the target compound may mimic alkyl side chains in active compounds like homoveratrylamine derivatives, which modulate intracellular calcium activity .

Antithrombotic Activity :

- Potassium Channel Activation: 4-Substituted derivatives (e.g., 4-methyl or 4-aryl groups) show strong potassium channel-activating effects, with substituent polarity influencing potency . The 2-ethyl group’s nonpolar nature may complement this activity.

Data Tables

Table 1: Key Structural Analogues and Properties

Table 2: Substituent Effects on Bioactivity

Biological Activity

8-Chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine (CAS Number: 1267773-15-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the benzoxazine family, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and therapeutic potential based on recent research findings.

This compound is synthesized through various chemical pathways involving the cyclization of appropriate precursors. The chemical structure is characterized by a benzene ring fused with an oxazine ring, which contains both nitrogen and oxygen atoms. The molecular formula is with a molecular weight of 197.66 g/mol .

Antidiabetic Potential

Recent studies have indicated that certain benzoxazines can influence pancreatic β-cell function. For instance, compounds related to this compound have been evaluated for their ability to modulate insulin release. The findings suggest that these compounds can act as inhibitors of glucose-induced insulin release, potentially offering a novel approach to managing diabetes .

Myorelaxant Effects

The myorelaxant activity of benzoxazines has also been documented. In vitro studies demonstrated that derivatives of this compound exhibited significant vasorelaxant properties on rat aortic rings precontracted with potassium chloride (KCl). The most potent compounds showed efficacy as calcium entry blockers in vascular smooth muscle cells .

Neuropharmacological Effects

Benzoxazines have been investigated for their interaction with serotonin receptors. The structure of this compound allows it to potentially act as a ligand at various serotonin receptor subtypes. This interaction could be beneficial in treating disorders related to serotonin dysregulation, such as depression and anxiety .

The proposed mechanism of action for this compound involves modulation of ion channels and neurotransmitter receptors. Its ability to block calcium entry into cells suggests a role in vascular smooth muscle relaxation and potentially in neuroprotection through modulation of excitatory neurotransmitter release .

Case Studies and Research Findings

Q & A

Q. What are the most efficient synthetic routes for 8-chloro-2-ethyl-3,4-dihydro-2H-1,4-benzoxazine?

A two-step method is commonly employed:

- Step 1 : Cyclization of 2-aminophenol derivatives with 1,2-dibromoethane to form the benzoxazine core.

- Step 2 : Acylation or alkylation at the nitrogen atom using reagents like dichloroacetyl chloride or ethyl halides. Reaction optimization (e.g., solvent choice, temperature) is critical for yield improvement. Characterization via IR, -NMR, and -NMR confirms intermediate and final product structures .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

- Spectroscopy : -NMR to identify ethyl and chloro substituents; IR for carbonyl or amine functional groups.

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry and bond angles, as demonstrated for related benzoxazines (e.g., 8-chloro-4-cyclohexyl derivatives) .

Advanced Research Questions

Q. How can synthetic protocols be optimized for scalability and reproducibility?

- Catalyst Selection : Cu(I)-catalyzed intramolecular cyclization improves regioselectivity in benzoxazine formation .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) with potassium carbonate enhance reaction rates, as seen in analogous syntheses .

- Purification : Column chromatography or recrystallization from CHCl/hexane mixtures removes impurities, critical for spectral clarity .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

- Dynamic Effects : Tautomerism or rotational barriers (e.g., in N-alkyl substituents) may cause unexpected splitting. Variable-temperature NMR can clarify dynamic behavior.

- Impurity Analysis : LC-MS or elemental analysis identifies byproducts from incomplete acylation or hydrolysis .

Q. What strategies are used to study structure-activity relationships (SAR) for benzoxazine derivatives?

- Substituent Variation : Introducing electron-withdrawing groups (e.g., chloro) at position 8 enhances stability, while N-ethyl groups influence lipophilicity.

- Biological Assays : Test analogs for receptor binding or enzyme inhibition, as seen in studies on triazolo-benzodiazepine derivatives .

Q. How can computational modeling complement experimental data for this compound?

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity.

- Docking Studies : Model interactions with biological targets (e.g., GABA receptors) using crystallographic data from related structures .

Q. What green chemistry approaches are applicable to benzoxazine synthesis?

- Solvent Reduction : Use microwave-assisted synthesis to minimize solvent volume.

- Catalyst Recycling : Immobilize Cu catalysts on silica or magnetic nanoparticles for reuse .

Methodological Considerations

- Contradiction Resolution : Cross-validate spectral data with multiple techniques (e.g., -NMR vs. X-ray) to address ambiguities .

- Synthetic Pitfalls : Avoid over-acylation by controlling stoichiometry and reaction time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.